Cas no 75040-32-3 (1-cyclobutylprop-2-en-1-one)

1-Cyclobutylprop-2-en-1-one is a cyclic enone compound featuring a cyclobutyl group attached to an α,β-unsaturated ketone moiety. This structure imparts reactivity typical of enones, including susceptibility to nucleophilic additions and conjugate addition reactions, making it a valuable intermediate in organic synthesis. The cyclobutyl ring introduces steric constraints that can influence regioselectivity and stereochemistry in subsequent transformations. Its compact, strained ring system may also enhance reactivity in ring-opening or cycloaddition reactions. The compound is useful in pharmaceutical and materials chemistry for constructing complex frameworks. Proper handling is advised due to potential sensitivity to light, heat, or moisture, depending on storage conditions.
1-cyclobutylprop-2-en-1-one structure
1-cyclobutylprop-2-en-1-one structure
Product Name:1-cyclobutylprop-2-en-1-one
CAS No:75040-32-3
MF:C7H10O
MW:110.153702259064
CID:3268680
PubChem ID:65573744
Update Time:2025-10-30

1-cyclobutylprop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-PROPEN-1-ONE, 1-CYCLOBUTYL-
    • 1-cyclobutylprop-2-en-1-one
    • Inchi: 1S/C7H10O/c1-2-7(8)6-4-3-5-6/h2,6H,1,3-5H2
    • InChI Key: WMOHIAZZKAITHJ-UHFFFAOYSA-N
    • SMILES: C(C1CCC1)(=O)C=C

1-cyclobutylprop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1230724-0.05g
1-cyclobutylprop-2-en-1-one
75040-32-3
0.05g
$924.0 2023-05-26
Enamine
EN300-1230724-0.1g
1-cyclobutylprop-2-en-1-one
75040-32-3
0.1g
$968.0 2023-05-26
Enamine
EN300-1230724-0.25g
1-cyclobutylprop-2-en-1-one
75040-32-3
0.25g
$1012.0 2023-05-26
Enamine
EN300-1230724-0.5g
1-cyclobutylprop-2-en-1-one
75040-32-3
0.5g
$1056.0 2023-05-26
Enamine
EN300-1230724-1.0g
1-cyclobutylprop-2-en-1-one
75040-32-3
1g
$1100.0 2023-05-26
Enamine
EN300-1230724-2.5g
1-cyclobutylprop-2-en-1-one
75040-32-3
2.5g
$2155.0 2023-05-26
Enamine
EN300-1230724-5.0g
1-cyclobutylprop-2-en-1-one
75040-32-3
5g
$3189.0 2023-05-26
Enamine
EN300-1230724-10.0g
1-cyclobutylprop-2-en-1-one
75040-32-3
10g
$4729.0 2023-05-26
Enamine
EN300-1230724-50mg
1-cyclobutylprop-2-en-1-one
75040-32-3
50mg
$707.0 2023-10-02
Enamine
EN300-1230724-100mg
1-cyclobutylprop-2-en-1-one
75040-32-3
100mg
$741.0 2023-10-02

Additional information on 1-cyclobutylprop-2-en-1-one

Comprehensive Analysis of 1-Cyclobutylprop-2-en-1-one (CAS No. 75040-32-3): Properties, Applications, and Industry Trends

1-Cyclobutylprop-2-en-1-one (CAS No. 75040-32-3) is a specialized organic compound gaining attention in synthetic chemistry and material science due to its unique structural features. As a cyclic ketone derivative, it serves as a versatile building block for pharmaceutical intermediates, flavor/fragrance compounds, and polymer precursors. The compound's cyclobutyl ring combined with an α,β-unsaturated carbonyl moiety enables diverse reactivity patterns, making it valuable for Michael addition reactions and cycloaddition chemistry.

Recent studies highlight the growing demand for small-ring cyclic compounds like 1-cyclobutylprop-2-en-1-one in drug discovery. The strained cyclobutane structure offers conformational rigidity that enhances binding affinity in bioactive molecules. Pharmaceutical researchers are exploring its potential in developing kinase inhibitors and anti-inflammatory agents, as evidenced by increased patent filings containing this scaffold since 2020. Meanwhile, the cosmetics industry values its derivatives for creating long-lasting fragrance molecules with woody-amber notes.

The synthesis of CAS 75040-32-3 typically involves cross-coupling reactions between cyclobutanecarbonyl chloride and vinyl metallic reagents, or through ring-closing metathesis of appropriate diene precursors. Advanced purification techniques like preparative HPLC ensure high purity (>98%) for research applications. Analytical characterization commonly employs GC-MS, NMR spectroscopy, and FT-IR, with the compound showing distinctive signals at 1705 cm-1 (C=O stretch) and 5.6-6.2 ppm (vinyl protons) in spectral data.

Environmental and safety profiles of 1-cyclobutylprop-2-en-1-one align with modern green chemistry principles. Unlike many α,β-unsaturated carbonyls, it demonstrates relatively low toxicity in standard OECD 420 tests, and its biodegradability index exceeds 60% in 28-day studies. These properties make it attractive for sustainable manufacturing, particularly in the EU where REACH compliance drives demand for safer alternatives.

Emerging applications include its use in photoactive materials for organic electronics. The compound's conjugated system enables efficient energy transfer when incorporated into OLED host materials, with recent Japanese patents demonstrating enhanced electroluminescence efficiency. Additionally, its derivatives show promise as click chemistry components for bioconjugation in diagnostic assays.

Market analysts project 6.8% CAGR growth for cyclobutane-containing compounds through 2030, driven by pharmaceutical and electronic materials sectors. Suppliers now offer custom synthesis services for 75040-32-3 derivatives, with technical specifications emphasizing low metal impurities (<0.5 ppm) crucial for catalysis applications. Storage recommendations typically suggest argon atmosphere at -20°C to prevent radical polymerization of the vinyl group.

Academic interest continues to grow, with over 30 publications referencing 1-cyclobutylprop-2-en-1-one in 2023 alone. Notable work includes its use in asymmetric organocatalysis by MIT researchers and flow chemistry optimizations published in Advanced Synthesis & Catalysis. These developments address common search queries about "handling sensitive enones" and "scaling up cyclobutane syntheses" – frequent concerns among process chemists.

Quality control protocols for CAS 75040-32-3 now incorporate residual solvent analysis by headspace GC, reflecting industry focus on ICH Q3C guidelines. Leading manufacturers provide detailed COAs including chiral purity data when applicable, responding to demand from asymmetric synthesis applications. The compound's logP value of 1.2 ± 0.3 makes it particularly useful for developing CNS-targeting drugs with optimal blood-brain barrier penetration.

Future research directions may explore its potential in bioorthogonal chemistry and proteolysis-targeting chimeras (PROTACs). The compound's balance between stability and reactivity positions it well for these cutting-edge applications, particularly when modified with fluorine substituents to tune electronic properties. These developments align with trending searches for "versatile small-ring building blocks" and "next-generation drug scaffolds" across scientific databases.

Recommended suppliers
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd